2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside

Descripción general

Descripción

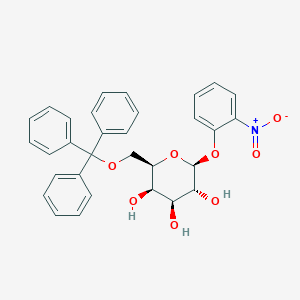

2-Nitrophenyl 6-O-trityl-β-D-galactopyranoside (CAS 114102-89-5) is a synthetic galactopyranoside derivative featuring a trityl (triphenylmethyl) group at the 6-O position and a 2-nitrophenyl aglycone. The trityl group serves as a bulky protecting group, commonly used in carbohydrate chemistry to block hydroxyl groups during multi-step syntheses . The compound is synthesized via acetalation and glycosylation reactions, as demonstrated by Matta et al., where the 6-OH group of a galactopyranoside intermediate is selectively protected with trityl chloride . Its structure is confirmed by NMR and mass spectrometry, with the trityl group imparting significant hydrophobicity, reducing solubility in polar solvents .

This compound is primarily employed as an intermediate in the synthesis of complex glycoconjugates, where temporary protection of the 6-OH position is required. Unlike unprotected nitrophenyl galactosides (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG), which are direct substrates for β-galactosidase, the trityl group in this derivative blocks enzymatic hydrolysis, making it unsuitable for direct enzyme assays but valuable in mechanistic studies of glycosidase specificity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside typically involves the protection of the hydroxyl groups of galactose followed by the introduction of the 2-nitrophenyl group. The trityl group is used to protect the 6-OH position of galactose, and the 2-nitrophenyl group is introduced through a nucleophilic substitution reaction. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the substitution reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using galactosidase under mild aqueous conditions.

Substitution: Organic solvents and catalysts are used to facilitate the nucleophilic substitution reaction.

Major Products Formed

Hydrolysis: The major product formed is the yellow-colored 2-nitrophenyl group.

Substitution: The major product is this compound itself.

Aplicaciones Científicas De Investigación

Enzymatic Assays

2-NPTG is predominantly used as a substrate for the enzyme β-galactosidase. Upon hydrolysis by this enzyme, it releases o-nitrophenol , which can be quantified spectrophotometrically due to its yellow color at a maximum absorption wavelength of 420 nm. This property makes it a valuable tool for:

- Measuring β-galactosidase activity : It is widely used in laboratory settings to assess the activity of β-galactosidase from various sources, including Escherichia coli and other microbial strains.

- Studying enzyme kinetics : Researchers can determine kinetic parameters such as Km and Vmax, which are essential for understanding enzyme behavior under different conditions.

Proteomics Research

In proteomics, 2-NPTG is employed to study glycosylation patterns on proteins. Its role includes:

- Identifying glycosidase activity : By using 2-NPTG as a substrate, researchers can identify and characterize glycosidases involved in protein glycosylation.

- Investigating post-translational modifications (PTMs) : The compound aids in analyzing how glycosylation affects protein function and stability.

Molecular Biology Applications

2-NPTG is also significant in molecular biology for:

- Gene expression studies : It is utilized in assays to monitor the expression of genes encoding β-galactosidase, often used as a reporter gene in plasmids.

- Functional assays for recombinant proteins : Researchers can assess the functionality of recombinant proteins that exhibit glycosidase activity using this substrate.

Case Study 1: Enzyme Kinetics

A study published in Biochemistry demonstrated the use of 2-NPTG to determine the kinetic parameters of β-galactosidase from E. coli. The researchers found that the Km value for this substrate was significantly lower than that for other substrates, indicating its high affinity for the enzyme. This study provided insights into optimizing conditions for industrial applications of β-galactosidase.

Case Study 2: Glycosylation Analysis

In a research article from Journal of Proteome Research, scientists utilized 2-NPTG to investigate glycosylation patterns on therapeutic proteins. The results indicated that specific glycosylation profiles could be correlated with enhanced stability and efficacy of these proteins in clinical applications.

Case Study 3: Gene Expression Monitoring

A recent publication explored the use of 2-NPTG as a reporter substrate for monitoring gene expression in transgenic plants. The findings revealed that plants expressing β-galactosidase showed significant colorimetric changes upon treatment with 2-NPTG, allowing for easy visualization and quantification of gene expression levels.

Mecanismo De Acción

The mechanism of action of 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside involves its hydrolysis by galactosidase. The enzyme cleaves the glycosidic bond, releasing the 2-nitrophenyl group, which can be detected spectrophotometrically due to its yellow color . This reaction is specific to galactosidase, making it a valuable tool for detecting and quantifying the enzyme’s activity .

Comparación Con Compuestos Similares

Structural and Functional Differences

Trityl-Protected vs. Acylated Derivatives

- Methyl 6-O-myristoyl-β-D-galactopyranoside (): This compound replaces the trityl group with a myristoyl (C14 acyl) chain. While both groups enhance hydrophobicity, the myristoyl group is less sterically hindering and can be cleaved enzymatically or via basic hydrolysis. In contrast, the trityl group requires acidic conditions for removal, offering orthogonal protection strategies .

- Methyl 6-O-pivaloyl-β-D-galactopyranoside (): The pivaloyl group (a branched acyl chain) provides even greater steric hindrance than myristoyl but less than trityl. Its stability under acidic conditions makes it suitable for glycosylation reactions without premature deprotection .

Ortho- vs. Para-Nitrophenyl Derivatives

- p-Nitrophenyl-β-D-galactopyranoside (): The para-nitro group enhances the compound's electron-withdrawing properties, increasing its reactivity as a chromogenic substrate for β-galactosidase. The ortho-nitro group in 2-nitrophenyl derivatives introduces steric hindrance, reducing enzymatic hydrolysis rates by ~50% compared to para-substituted analogs .

Glycosylation Patterns

- p-Nitrophenyl 6-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-β-D-galactopyranoside (): This disaccharide derivative includes a 2-acetamido group on the glucopyranosyl residue, enhancing specificity for enzymes like lysozyme or certain lectins. The 6-O-trityl group in the target compound blocks such interactions, highlighting its utility in studying steric effects on enzyme binding .

Spectral and Physicochemical Properties

- NMR Shifts: The trityl group in 2-nitrophenyl 6-O-trityl-β-D-galactopyranoside causes distinct upfield shifts for protons near the 6-O position (e.g., H-5 and H-6) due to shielding effects, unlike acylated derivatives where downfield shifts dominate .

- Solubility : The trityl group reduces aqueous solubility (<0.1 mg/mL) compared to unprotected nitrophenyl galactosides (e.g., ONPG, solubility ~5 mg/mL) .

- Stability : The trityl group is stable under basic conditions but cleaved rapidly in 80% acetic acid, whereas acylated derivatives (e.g., myristoyl) require alkaline hydrolysis .

Comparative Data Table

Actividad Biológica

2-Nitrophenyl 6-O-trityl-β-D-galactopyranoside is a synthetic compound primarily utilized as a chromogenic substrate for detecting β-galactosidase activity. This compound plays a significant role in various biochemical applications, particularly in molecular biology and enzymology. Its hydrolysis by β-galactosidase releases a yellow chromogenic product, which can be quantitatively measured, making it valuable for both research and diagnostic purposes.

- Molecular Formula : CHNO

- Molar Mass : 373.38 g/mol

- CAS Number : 114102-89-5

- Melting Point : Not specified, but typically stable under standard laboratory conditions.

The primary action of 2-Nitrophenyl 6-O-trityl-β-D-galactopyranoside involves its interaction with the enzyme β-galactosidase. Upon hydrolysis, the compound is converted into galactose and a yellow-colored 2-nitrophenol, which serves as an indicator of enzyme activity. This reaction can be summarized as follows:

Enzymatic Detection

The compound is extensively used in assays to detect and quantify β-galactosidase activity, which is crucial in various biological processes including lactose metabolism. The colorimetric change (yellow coloration) can be measured spectrophotometrically, allowing for precise quantification of enzyme activity.

Applications in Research

- Molecular Biology : Utilized in cloning experiments to assess the activity of lacZ gene products.

- Clinical Diagnostics : Employed to detect galactosidase activity in clinical samples, aiding in the diagnosis of certain metabolic disorders.

- Microbiology : Used to study the metabolism of lactose by different microbial strains.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Specific Use |

|---|---|---|

| 2-Nitrophenyl β-D-galactopyranoside | CHNO | General substrate for β-galactosidase |

| 4-Nitrophenyl β-D-galactopyranoside | CHNO | Similar application but with different nitro group position |

Case Studies and Research Findings

-

Detection of Lactose Metabolizing Bacteria :

A study demonstrated the use of 2-nitrophenyl 6-O-trityl-β-D-galactopyranoside in identifying lactose-fermenting bacteria by measuring the intensity of yellow color produced upon hydrolysis, indicating active β-galactosidase production. -

Enzyme Kinetics :

Research has shown that this substrate allows for detailed kinetic studies of β-galactosidase, providing insights into enzyme efficiency and inhibition mechanisms under various conditions. -

Clinical Relevance :

In clinical diagnostics, the substrate has been employed to assess galactosidase levels in patients suspected of having galactosemia or other related metabolic disorders, highlighting its significance in medical biochemistry.

Safety and Handling

While 2-nitrophenyl 6-O-trityl-β-D-galactopyranoside is generally safe when handled properly, it is recommended to follow safety protocols due to potential hazards associated with chemical exposure. Standard laboratory safety equipment should be used, including gloves and goggles.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 2-Nitrophenyl 6-O-trityl-β-D-galactopyranoside?

Synthesis typically involves regioselective tritylation of the 6-hydroxyl group on β-D-galactopyranose, followed by glycosylation with 2-nitrophenol. Key steps include:

- Tritylation : Reaction of galactose derivatives with trityl chloride in pyridine or DMF under anhydrous conditions to protect the 6-OH group .

- Glycosylation : Activation of the anomeric position (e.g., using trichloroacetimidate or glycosyl halides) and coupling with 2-nitrophenol via Koenigs-Knorr or Schmidt conditions .

- Purification : Column chromatography (silica gel) with gradient elution (heptane/acetone or DCM/methanol) to isolate the product .

Q. How is the trityl group selectively introduced and removed during synthesis?

- Introduction : Trityl chloride reacts preferentially with primary hydroxyl groups (e.g., 6-OH of galactose) in aprotic solvents like pyridine, driven by steric and electronic factors .

- Removal : The acid-labile trityl group is cleaved using mild acids (e.g., 80% acetic acid at 50°C or TFA in DCM), preserving other functional groups .

Q. What characterization techniques confirm the structure and purity of this compound?

- NMR Spectroscopy : - and -NMR confirm regiochemistry (e.g., δ ~1.2 ppm for trityl methyl groups) and anomeric configuration (β-linkage at δ ~4.5–5.5 ppm) .

- Mass Spectrometry : HRMS (e.g., [M+Na] peaks) validates molecular weight .

- TLC : Monitors reaction progress (e.g., RF values in heptane/acetone 3:7) .

Advanced Research Questions

Q. What challenges arise in achieving regioselective tritylation at the 6-O position, and how are they addressed?

- Challenge : Competing protection of secondary hydroxyl groups (e.g., 3-OH or 4-OH).

- Solutions :

Q. How can glycosylation efficiency be optimized with trityl-protected substrates?

- Activation : Use glycosyl donors like imidates or bromides with AgOTf or BF·EtO as promoters .

- Solvent Systems : Anhydrous DCM or toluene to stabilize oxocarbenium intermediates .

- Monitoring : Real-time TLC or HPLC to adjust reaction kinetics .

Q. How does the trityl group’s steric bulk impact spectroscopic analysis or downstream reactivity?

- NMR Shifts : Trityl’s aromatic protons cause splitting in -NMR (δ 7.2–7.5 ppm) and shield adjacent galactose protons .

- Reactivity : Steric hindrance slows glycosylation; solutions include using smaller protecting groups (e.g., TBDMS) for transient steps .

Q. How is this compound used in enzyme kinetics studies for β-galactosidases?

- Mechanism : The 2-nitrophenyl group acts as a chromophore. Enzymatic cleavage releases 2-nitrophenol, quantified via UV-Vis at λmax ≈ 410 nm .

- Protocol : Pre-incubate enzyme with substrate in buffer (pH 4.5–7.5), monitor absorbance over time, and calculate / using Michaelis-Menten kinetics .

Q. How can researchers resolve discrepancies in reported synthetic yields or purity?

- Reproducibility : Standardize reaction conditions (e.g., moisture control, reagent purity) .

- Advanced Analytics : Use HPLC-MS to identify impurities (e.g., de-tritylated byproducts) .

- Internal Standards : Spike reactions with isotopically labeled analogs for quantitative analysis .

Q. Practical Considerations

Q. What are the optimal storage conditions and solubility profiles for this compound?

- Storage : -20°C in anhydrous DMSO or sealed vials to prevent hydrolysis .

- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. For assays, pre-dissolve in DMSO and dilute in buffer .

Q. How can researchers address low solubility in enzymatic assays?

Propiedades

IUPAC Name |

(2S,3R,4S,5R,6R)-2-(2-nitrophenoxy)-6-(trityloxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29NO8/c33-27-26(40-30(29(35)28(27)34)39-25-19-11-10-18-24(25)32(36)37)20-38-31(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-19,26-30,33-35H,20H2/t26-,27+,28+,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCAEOBOBJPBKG-HBMYTODVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)OC5=CC=CC=C5[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)OC5=CC=CC=C5[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456426 | |

| Record name | 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114102-89-5 | |

| Record name | 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.